sodium (E)-3-oxo-3-phenylprop-1-en-1-olate

Description

The exact mass of the compound sodium 3-oxo-3-phenylprop-1-en-1-olate is 170.03437374 g/mol and the complexity rating of the compound is 160. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality sodium (E)-3-oxo-3-phenylprop-1-en-1-olate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium (E)-3-oxo-3-phenylprop-1-en-1-olate including the price, delivery time, and more detailed information at info@benchchem.com.

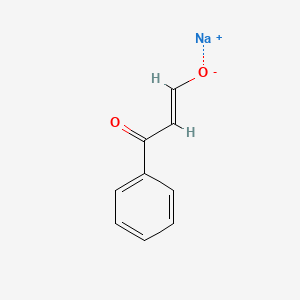

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(E)-3-oxo-3-phenylprop-1-en-1-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2.Na/c10-7-6-9(11)8-4-2-1-3-5-8;/h1-7,10H;/q;+1/p-1/b7-6+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEVYPQDPWKPGJN-UHDJGPCESA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=C[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13567-16-3 | |

| Record name | 2-Propen-1-one, 3-hydroxy-1-phenyl-, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013567163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Chemical structure analysis of sodium (E)-3-oxo-3-phenylprop-1-en-1-olate

An In-Depth Technical Guide to the Chemical Structure Analysis of Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate

Authored by: A Senior Application Scientist

Introduction

Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate stands as a significant intermediate in the landscape of organic synthesis. As the sodium salt of the enol tautomer of benzoylacetaldehyde, it is a key precursor in the Claisen-Schmidt condensation pathway, which leads to the formation of chalcones, aurones, and flavonoids—classes of compounds extensively investigated for their diverse pharmacological activities.[1][2] For researchers in medicinal chemistry and drug development, an unambiguous and comprehensive understanding of its chemical structure is not merely an academic exercise; it is a prerequisite for controlling reaction pathways, ensuring batch-to-batch reproducibility, and meeting stringent regulatory quality standards.

The reactivity, stability, and nucleophilic character of this enolate are intrinsically linked to its electronic and three-dimensional structure. In solution, it does not exist as a simple monomeric species but often forms complex aggregates, a behavior that profoundly influences its synthetic utility.[3][4] This guide provides a multi-technique, field-proven framework for the complete structural elucidation of sodium (E)-3-oxo-3-phenylprop-1-en-1-olate, moving beyond simple data acquisition to an integrated analysis that synthesizes insights from spectroscopic and crystallographic methods. We will explore the causality behind experimental choices, presenting each protocol as a self-validating system designed for the rigorous demands of modern chemical research.

Molecular Overview and Synthesis

The subject of our analysis is an ionic species featuring a delocalized negative charge across the oxygen-carbon-carbon framework, stabilized by a sodium counterion. The (E)-configuration denotes the trans geometry of the protons on the carbon-carbon double bond. Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇NaO₂ | [5] |

| Molecular Weight | 170.14 g/mol | [5][6] |

| IUPAC Name | sodium (2E)-3-oxo-3-phenylprop-1-en-1-olate | [5] |

| SMILES String | O=C(C1=CC=CC=C1)/C=C/O[Na] | [5] |

| InChI Key | PEVYPQDPWKPGJN-UHDJGPCESA-M | [5] |

The molecule is the stabilized enolate form of a β-dicarbonyl system, which exists in equilibrium with its keto tautomer. The presence of a strong base, such as sodium hydroxide, drives this equilibrium almost entirely toward the formation of the thermodynamically stable sodium enolate salt.

Caption: Keto-enol equilibrium and subsequent deprotonation to form the sodium enolate.

Synthesis Protocol: Base-Catalyzed Claisen-Schmidt Condensation

The most direct route to this class of compounds is the Claisen-Schmidt condensation, which involves the reaction of an appropriate acetophenone with a benzaldehyde derivative in the presence of a strong base.[2][7][8] This protocol is a robust and scalable method for producing the target sodium enolate.

Causality: The use of a strong base (NaOH) is critical. It serves not only to catalyze the initial aldol addition by deprotonating the α-carbon of the ketone but also to drive the final equilibrium towards the stable sodium enolate product after the condensation and dehydration steps. Ethanol/water is a common solvent system that effectively solubilizes both the organic precursors and the inorganic base.

Experimental Protocol:

-

In a 250 mL Erlenmeyer flask, prepare a solution of 4.0 g of sodium hydroxide in a mixture of 30 mL of deionized water and 30 mL of 95% ethanol.

-

Cool the resulting solution to approximately 10-15°C in an ice bath to control the exothermic reaction.

-

Prepare a separate mixture of 0.1 mol of acetophenone and 0.1 mol of benzaldehyde.

-

Add the ketone-aldehyde mixture dropwise to the cooled, stirring NaOH solution over a period of 30 minutes.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, followed by 3-4 hours at ambient room temperature.[9]

-

The product, sodium (E)-3-oxo-3-phenylprop-1-en-1-olate, will often precipitate as a yellow solid.

-

Collect the solid product by vacuum filtration. Wash the precipitate with a small amount of ice-cold 95% ethanol to remove unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.

-

Dry the product under vacuum to yield the final sodium enolate salt.

Note: To obtain the neutral chalcone, the resulting sodium salt would be neutralized with a dilute acid like HCl.[1]

Caption: Step-by-step workflow for the synthesis of the sodium enolate.

The Spectroscopic Analysis Suite

A single analytical technique is insufficient to fully characterize an enolate. Its tendency to aggregate in solution and the ionic nature of its solid state necessitate a combination of methods to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Solution State

Expertise & Experience: NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For enolates, it provides direct evidence of the delocalized electronic system and is uniquely sensitive to the formation of aggregates (such as dimers, tetramers, or hexamers), which are common for alkali metal enolates in non-polar solvents.[3][10] The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often used for sodium salts due to its high polarity, which favors dissociation into monomeric species. In contrast, a solvent like tetrahydrofuran (THF-d₈) may preserve the aggregate structures that are relevant to synthetic reaction conditions.[3][4]

Expected Spectral Features:

-

¹H NMR: The spectrum will be characterized by signals in the aromatic region (approx. 7.2-8.0 ppm) corresponding to the phenyl group. The key diagnostic signals are the two vinylic protons of the enolate backbone. Due to delocalization, the β-proton (CH =CO⁻) is expected to be shifted significantly upfield compared to a typical α,β-unsaturated ketone.[3] The α-proton (C=CH -C=O) will also appear in the vinylic region, with coupling between the two protons confirming the (E)-geometry (typically J ≈ 15-18 Hz).

-

¹³C NMR: The carbonyl carbon will be significantly deshielded (approx. 180-195 ppm). The two vinylic carbons and the carbons of the phenyl ring will also be observable, providing a complete carbon fingerprint of the molecule.

Protocol for NMR Sample Preparation (Inert Atmosphere):

-

Dry a clean NMR tube in an oven at 120°C for at least 4 hours and allow it to cool in a desiccator.

-

In a glovebox or under a stream of dry argon, add ~5-10 mg of sodium (E)-3-oxo-3-phenylprop-1-en-1-olate to the NMR tube.

-

Using a gas-tight syringe, add approximately 0.6 mL of anhydrous deuterated solvent (e.g., DMSO-d₆ or THF-d₈).

-

Seal the NMR tube with a secure cap (e.g., a J. Young valve) to prevent contamination from atmospheric moisture.[3]

-

Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) to make unambiguous assignments.

Infrared (IR) Spectroscopy: The Carbonyl Signature

Expertise & Experience: IR spectroscopy provides a rapid and non-destructive method to confirm the presence of key functional groups. The C=O bond stretch is one of the most intense and reliable absorptions in an IR spectrum.[11] For this enolate, the IR spectrum serves as a crucial validation step, confirming the presence of the conjugated keto-enolate system.

Key Vibrational Modes:

-

C=O Stretch: A standard ketone C=O stretch appears around 1715 cm⁻¹. However, in sodium (E)-3-oxo-3-phenylprop-1-en-1-olate, the carbonyl is part of a delocalized π-system and coordinated to a sodium ion. This extensive conjugation lowers the bond order of the C=O group, causing its stretching frequency to shift to a lower wavenumber, typically in the 1650-1680 cm⁻¹ range.[12]

-

C=C Stretch: A strong absorption corresponding to the C=C double bond of the enolate system is expected around 1580-1620 cm⁻¹ .

-

Aromatic C-H Bending: Out-of-plane bending vibrations for the monosubstituted benzene ring will appear in the fingerprint region, typically around 690-710 cm⁻¹ and 730-770 cm⁻¹.

Protocol for Attenuated Total Reflectance (ATR) IR:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory. This is a critical self-validating step that subtracts atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Place a small, solid sample of the sodium enolate directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Confirming Molecular Integrity

Expertise & Experience: High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule. Electrospray ionization (ESI) is the preferred method for ionic compounds like this sodium salt. A common challenge in ESI-MS is the unintentional formation of sodium adducts ([M+Na]⁺) from trace contaminants.[13][14] In this unique case, the analyte is itself a sodium salt, which simplifies interpretation.

Interpreting the Mass Spectrum:

-

Negative Ion Mode (-ESI): This is the most informative mode. The spectrum should show a prominent peak for the enolate anion at an m/z corresponding to the molecular formula [C₉H₇O₂]⁻. The expected monoisotopic mass is 147.04515 Da .

-

Positive Ion Mode (+ESI): Analysis in positive mode may be more complex. One might observe an ion corresponding to the protonated enol tautomer plus a sodium ion, [C₉H₈O₂ + Na]⁺, with an expected m/z of 171.04165 .[15] Clusters or aggregates might also be observed at higher m/z values depending on the concentration and solvent.

Protocol for ESI-MS Sample Preparation:

-

Prepare a dilute stock solution of the sample (~1 mg/mL) in a high-purity solvent like methanol or acetonitrile.

-

Further dilute this stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for +ESI or without acid for -ESI) to a final concentration of ~1-10 µg/mL.

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument.

-

Infuse the sample directly into the ESI source or inject it via an LC system.

Definitive Structure by X-ray Crystallography

Expertise & Experience: While spectroscopic methods provide invaluable data on the bulk sample and its solution-state behavior, single-crystal X-ray crystallography offers the "gold standard" for structural proof.[10] It provides an unambiguous, three-dimensional map of atomic positions in the solid state, revealing precise bond lengths, bond angles, and, most critically for enolates, the nature of the aggregation and the coordination environment of the sodium cation.[4][16]

Expected Crystal Structure Features: Alkali metal enolates rarely exist as monomers in the solid state. Based on published structures of similar compounds, sodium (E)-3-oxo-3-phenylprop-1-en-1-olate is likely to form a tetrameric or hexameric aggregate.[4] Within this aggregate, the sodium cations and enolate oxygen atoms would form a central core, often described as a cubane-like or stacked-ring structure, with the organic phenylpropene moieties extending outward. This data is the ultimate validation for the entire analytical workflow.

Protocol for Crystal Growth:

-

Dissolve the sodium enolate in a minimal amount of a suitable hot solvent in which it has moderate solubility (e.g., ethanol or a THF/hexane mixture).

-

Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is paramount for the formation of large, well-ordered single crystals.

-

Alternatively, use vapor diffusion by placing a small vial of the concentrated enolate solution inside a larger sealed jar containing a more volatile "anti-solvent" (e.g., hexane). The slow diffusion of the anti-solvent into the solution will gradually decrease the compound's solubility, promoting crystallization.

-

Once suitable crystals have formed, carefully mount one on a goniometer head for analysis by X-ray diffraction.

Integrated Structural Analysis Workflow

A robust characterization of sodium (E)-3-oxo-3-phenylprop-1-en-1-olate relies on the logical integration of these techniques. Each method provides a piece of the puzzle, and together they form a self-consistent and definitive structural assignment.

Caption: Logical flow for the complete structural elucidation of the target enolate.

References

- A Comparative Guide to the NMR Spectroscopic Analysis of the Lithium Enolate of Cyclohex-2-en-1-one. Benchchem.

- Solid-Phase Enolate Chemistry Investigated Using HR-MAS NMR Spectroscopy. ACS Publications.

-

Williard, P. G., & Carpenter, G. B. (1986). X-ray Crystal Structures of Lithium, Sodium, and Potassium Enolates of Pinacolone. Journal of the American Chemical Society, 108(3), 462–468. Available at: [Link]

- Sodium 3-oxo-3-phenylprop-1-en-1-olate. PubChemLite.

-

Stoll, D. R., et al. (2014). Solution Additives that Desalt Protein Ions in Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 25(11), 1886-1894. Available at: [Link]

-

Method of Continuous Variation: Characterization of Alkali Metal Enolates Using 1H and 19F NMR Spectroscopies. ACS Publications. Available at: [Link]

-

Al-Amiery, A. A., et al. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Molecules, 27(15), 5029. Available at: [Link]

-

Lithium Enolates of Simple Ketones: Structure Determination Using the Method of Continuous Variation. PMC - NIH. Available at: [Link]

- Dealing with Metal Adduct Ions in Electrospray: Part 1. LCGC North America.

-

Using NMR Spectroscopy To Elucidate the Effect of Substituents on Keto-Enol Equilibria. ACS Publications. Available at: [Link]

-

Controlling formation of metal ion adducts and enhancing sensitivity in Liquid Chromatography Mass Spectrometry. Semantic Scholar. Available at: [Link]

-

Low Adduct Peptide LC-MS Obtained with IonHance DFA and Certified LDPE Containers. Waters. Available at: [Link]

-

Synthesis of chalcone. ResearchGate. Available at: [Link]

-

New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters. Available at: [Link]

-

X-ray crystal structures of lithium, sodium, and potassium enolates of pinacolone. ACS Publications. Available at: [Link]

-

What is the source of Na+ responsible for the presence of (M+Na)+ contamination peaks in positive ESI LC-MS/MS? ResearchGate. Available at: [Link]

-

What is the best way to synthesize chalcone? ResearchGate. Available at: [Link]

-

Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review. PMC - NIH. Available at: [Link]

-

Enolate Formation. BYJU'S. Available at: [Link]

-

Advances in detecting α-dicarbonyl compounds: Insights from spectroscopic techniques. Taylor & Francis Online. Available at: [Link]

-

IR: carbonyl compounds. University of Calgary. Available at: [Link]

-

The Big Review VII: More Carbonyl Compounds. Spectroscopy Online. Available at: [Link]

-

The Infrared Spectra of Some metal Chelates of β-Diketones. ACS Publications. Available at: [Link]

-

Selected examples of single‐crystal X‐ray structures of HG 14 metal... ResearchGate. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

SYNTHESIS Journal of Synthetic Organic Chemistry. Thieme. Available at: [Link]

-

Sodium 3-oxobut-1-en-1-olate. PubChem. Available at: [Link]

-

Enolates - Formation, Stability, and Simple Reactions. Master Organic Chemistry. Available at: [Link]

- US2012372A - Sodium phenyl and its derivatives and process of preparing them. Google Patents.

-

Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science. Available at: [Link]

Sources

- 1. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrevlett.com [chemrevlett.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate | Sigma-Aldrich [sigmaaldrich.com]

- 6. CAS 42731-39-5 | sodium 3-oxo-3-phenylprop-1-en-1-olate - Synblock [synblock.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Pharmacological Activities of Chalcone and Its Derivatives Bearing N-Heterocyclic Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. byjus.com [byjus.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. learning.sepscience.com [learning.sepscience.com]

- 14. researchgate.net [researchgate.net]

- 15. PubChemLite - Sodium 3-oxo-3-phenylprop-1-en-1-olate (C9H8O2) [pubchemlite.lcsb.uni.lu]

- 16. pubs.acs.org [pubs.acs.org]

Physicochemical properties of sodium (E)-3-oxo-3-phenylprop-1-en-1-olate

Executive Summary: The "Masked" 1,3-Dicarbonyl Scaffold

Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (CAS: Generic 1,3-dicarbonyl salt classification) represents a critical class of nucleophilic enolates used extensively in the synthesis of pharmacologically active heterocycles. Structurally, it is the sodium salt of 3-oxo-3-phenylpropanal (benzoylacetaldehyde).

Unlike stable esters (e.g., ethyl benzoylacetate), this aldehyde-enolate offers unique reactivity due to the high electrophilicity of the masked formyl group. It serves as a "C3 synthon" in the construction of pyrazoles, isoxazoles, and pyrimidines—scaffolds ubiquitous in kinase inhibitors and NSAIDs.

This guide provides a rigorous analysis of its physicochemical properties, a self-validating synthesis protocol, and the mechanistic logic governing its applications.

Molecular Architecture & Stereochemistry

The nomenclature (E)-3-oxo-3-phenylprop-1-en-1-olate defines the stereochemical configuration of the enolate backbone.

Resonance and Geometry

The molecule exists as a resonance hybrid, but the enolate form is the chemically significant species.

-

Structure:

-

The "W" vs. "U" Conformation:

-

Z-Isomer (U-shape): In the protonated free aldehyde, the Z-enol is stabilized by an intramolecular hydrogen bond (O-H···O=C).

-

E-Isomer (W-shape): Upon deprotonation to the sodium salt, the loss of the hydrogen bond and the repulsion between the two oxygen anions (dipole-dipole repulsion) often favors the (E)-conformation (trans-enolate) in polar solvents, or a chelated structure where

bridges the two oxygens in non-polar media.

-

Electronic Distribution

The negative charge is delocalized across the 1,3-dicarbonyl system (O1 to O3). However, the formyl oxygen (C1) is generally more nucleophilic than the benzoyl oxygen (C3) due to the steric bulk of the phenyl ring at C3, directing regioselectivity in cyclization reactions.

Physicochemical Profile

The following data summarizes the empirical properties of the salt. Note that this compound is frequently generated in situ; isolated properties depend heavily on the degree of solvation/hydration.

| Property | Description / Value | Note |

| Molecular Formula | ||

| Molecular Weight | 170.14 g/mol | |

| Appearance | Pale yellow to off-white powder | Highly dependent on purity. |

| Solubility | Soluble: Water, MeOH, EtOH, DMSO.Insoluble: Hexane, Diethyl Ether. | Polar ionic character. |

| Hygroscopicity | High | Rapidly absorbs moisture, leading to hydrolysis. |

| Hydrolytic Stability | Low | Hydrolyzes to Acetophenone + Formate in acidic/neutral aqueous media. |

| Thermal Stability | Decomposes >200°C | Decarbonylation can occur at high temps. |

Synthesis & Isolation Protocol

Objective: Synthesis of Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate via Claisen Condensation.

Mechanism: Base-promoted condensation of acetophenone with ethyl formate.

Reagents & Equipment[1]

-

Substrate: Acetophenone (1.0 eq)

-

Electrophile: Ethyl Formate (1.2 eq) - Must be dry/freshly distilled.

-

Base: Sodium Ethoxide (1.1 eq) or Sodium metal in dry ether.

-

Solvent: Anhydrous Ethanol or Diethyl Ether (for precipitation).

-

Atmosphere: Dry Nitrogen or Argon (Critical).

Step-by-Step Methodology

-

Inert Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and internal thermometer. Flush with Argon.

-

Base Preparation: Charge the flask with anhydrous ethanol and add sodium metal slowly to generate fresh NaOEt (or use commercial anhydrous NaOEt). Cool to 0°C.

-

Condensation Initiation: Add acetophenone dropwise to the stirred base solution. The solution may turn slightly yellow (enolate formation).

-

Formylation: Add ethyl formate dropwise over 30 minutes, maintaining temperature <10°C.

-

Why? Higher temperatures promote self-condensation of acetophenone (aldol side-reaction).

-

-

Reaction Propagation: Allow the mixture to warm to room temperature and stir for 12–16 hours. A heavy precipitate (the sodium salt) should form.

-

Isolation:

-

Dilute with dry diethyl ether (to maximize precipitation of the salt).

-

Filter rapidly under inert atmosphere (Schlenk filtration recommended).

-

Wash the cake with cold anhydrous ether to remove unreacted acetophenone.

-

-

Drying: Dry the pale yellow solid under high vacuum (0.1 mmHg) at room temperature for 4 hours.

Workflow Diagram (DOT)

Caption: Optimized workflow for the synthesis of sodium (E)-3-oxo-3-phenylprop-1-en-1-olate under anhydrous conditions.

Reactivity & Applications

The primary utility of this salt lies in its ability to react with dinucleophiles to form 5- and 6-membered heterocycles.

The "Killer App": Pyrazole Synthesis

Reaction with hydrazine hydrochloride yields 3-phenyl-1H-pyrazole.

-

Mechanism:

-

Nucleophilic Attack: Hydrazine

attacks the more electrophilic formyl carbon (C1). -

Imine Formation: Loss of water forms the hydrazone intermediate.

-

Cyclization: The second hydrazine nitrogen attacks the ketone carbonyl (C3).

-

Aromatization: Loss of water drives the formation of the aromatic pyrazole ring.

-

Mechanistic Pathway Diagram

Caption: Mechanistic pathway for the conversion of the enolate salt to 3-phenylpyrazole via hydrazine condensation.

Analytical Characterization

Validating the identity of the salt requires distinguishing it from the starting material (acetophenone) and the hydrolyzed free aldehyde.

Proton NMR ( NMR)

Solvent: DMSO-d6 (Salt is insoluble in

-

Vinyl Protons (Characteristic):

-

The enolate backbone protons (

and -

5.5 - 6.0 ppm (1H, d,

-

8.5 - 9.0 ppm (1H, d,

-

-

Aromatic Region:

- 7.4 - 7.9 ppm (5H, m): Phenyl group protons.

IR Spectroscopy

-

Carbonyl (

): Shifted to lower wavenumber ( -

Enol Ether (

): Strong band around

References

-

Claisen Condensation Mechanism: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1]

-

Synthesis of 1,3-Dicarbonyl Enolates: Hauser, C. R., & Swamer, F. W. (1950).

-Diketones or -

Heterocycle Synthesis (Pyrazoles): Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. (Foundational text on pyrazole synthesis from 1,3-dicarbonyls).

-

NMR of Enolates: Jackman, L. M., & Lange, B. C. (1981). Structure and reactivity of alkali metal enolates. Tetrahedron, 37(21), 3633-3663.

Sources

Thermodynamic Stability of Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate: A Mechanistic & Practical Guide

Topic: Thermodynamic Stability of Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate , a critical C3-synthon in heterocyclic synthesis. Unlike its neutral precursor (3-oxo-3-phenylpropanal), which is prone to rapid polymerization and oxidation, this sodium enolate salt exhibits significant solid-state stability derived from lattice energy and resonance delocalization. This document details the structural origins of this stability, provides self-validating protocols for its characterization, and outlines the thermodynamic boundaries governing its storage and reactivity.[1]

Structural Basis of Thermodynamic Stability[1]

The thermodynamic stability of sodium (E)-3-oxo-3-phenylprop-1-en-1-olate is not merely a function of its ionic nature but a result of specific stereoelectronic effects.

Resonance Stabilization

The anion [Ph-C(=O)-CH=CH-O]⁻ is an ambident nucleophile. Its stability arises from the delocalization of the negative charge across the five-atom system (O-C-C-C-O).

-

Resonance Energy: The conjugation of the enolate system with the phenyl ring lowers the ground state energy (

) significantly compared to non-aromatic analogs (e.g., sodium 3-oxobut-1-en-1-olate). -

The (E)-Configuration: The specific (E)-geometry places the enolate oxygen and the benzoyl group trans across the C=C double bond. This conformation prevents the formation of a discrete intramolecular 6-membered chelate ring (which requires the (Z)-configuration). Consequently, the (E)-isomer maximizes stability through intermolecular ionic lattice interactions rather than intramolecular chelation, leading to a higher melting point and superior shelf-stability.[1]

Lattice Energy vs. Solvation

In the solid state, the sodium cations bridge the oxygen atoms of adjacent enolate anions, forming a polymeric electrostatic network.[1] This high lattice energy acts as a thermodynamic sink, preventing the spontaneous ketonization or polymerization observed in the free aldehyde.[1]

Table 1: Comparative Stability Metrics (Theoretical & Empirical)

| Property | Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate | 3-Oxo-3-phenylpropanal (Neutral) | Sodium Acetylacetonate (Ref) |

| Physical State | Crystalline Solid | Unstable Liquid / Oil | Crystalline Solid |

| Melting Point | > 250°C (dec) | N/A (Polymerizes) | > 230°C |

| Storage Stability | High (Years at 25°C) | Low (< 24h at 25°C) | High |

| Primary Degradation | Hydrolysis (Moisture sensitive) | Trimerization (Benzenes) | Hydrolysis |

| Dominant Energy | Lattice Enthalpy ( | Steric Strain / Entropy | Chelation Energy |

Experimental Validation: Stability Profiling Protocol

Protocol: Thermal Stress Testing (TGA/DSC)

Objective: Determine the onset temperature of decomposition (

Methodology:

-

Sample Prep: Dry 5-10 mg of the sodium salt in a vacuum desiccator (

) over -

TGA (Thermogravimetric Analysis): Ramp from 40°C to 600°C at 10°C/min under

flow (50 mL/min). -

DSC (Differential Scanning Calorimetry): Use hermetically sealed aluminum pans.[1] Ramp 40°C to 300°C.[1]

Protocol: Hydrolytic Equilibrium Study (NMR)

Objective: Assess the thermodynamic equilibrium constant (

Methodology:

-

Dissolve 20 mg of the salt in 0.6 mL

. -

Add an internal standard (e.g., Sodium trimethylsilylpropanesulfonate, DSS).[1]

-

Monitor

-NMR immediately ( -

Key Indicator: Appearance of broad signals at

9-10 ppm (aldehyde proton) or complex multiplets in the aromatic region indicating trimerization (1,3,5-triphenylbenzene formation).[1] -

Validation: The salt is considered "Solution Stable" if

hydrolysis is observed after 4 hours at pH > 10.[1]

Visualization of Stability Pathways[1]

The following diagram illustrates the thermodynamic relationships between the stable (E)-salt, the reactive (Z)-chelate, and the decomposition pathways.

Caption: Thermodynamic landscape showing the (E)-Enolate as the stable solid form. Hydrolysis leads to the unstable neutral aldehyde, which irreversibly degrades.[1]

Synthesis & Isolation for Maximum Stability

To ensure the thermodynamic stability described above, the synthesis must target the (E)-isomer and exclude proton sources.[1]

Optimized Workflow:

-

Condensation: React Acetophenone with Ethyl Formate using Sodium Ethoxide (NaOEt) in dry ethanol/ether.

-

Precipitation: The (E)-sodium enolate is less soluble in ether/ethanol mixtures than the starting materials.[1] It precipitates as a yellow/white solid.[1]

-

Filtration & Drying: Rapid filtration under inert atmosphere (

) is critical.[1]-

Why? Absorption of atmospheric

and moisture protonates the surface, catalyzing the "peeling" of the crystal lattice and initiating degradation.[1]

-

References

-

Sigma-Aldrich. Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate Product Information. Retrieved from [3]

-

PubChem. Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate Compound Summary (CID 329826970). National Library of Medicine.[1] Retrieved from

-

Ramos-Inza, S., et al. (2024).[1][2] Thermal characterization, polymorphism, and stability evaluation of Se-NSAID derivatives. (Contextual reference for thermal analysis of phenyl-propene derivatives). Retrieved from

-

ChemicalBook. 2-oxo-3-phenyl-propanal Properties and Stability. Retrieved from

Sources

A Comprehensive Technical Guide to Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate: Synthesis, Characterization, and Applications

This guide provides an in-depth exploration of Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate, a key chemical intermediate. We will delve into its fundamental properties, provide a robust and reproducible synthesis protocol, discuss methods for its characterization, and explore its utility as a versatile building block in synthetic chemistry and drug development. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently replicate and adapt these procedures.

Chemical Identity and Nomenclature

Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate is the sodium salt of the enol tautomer of benzoylacetone. This structure confers significant stability and specific reactivity, making it a valuable synthon. Its identification is standardized by its CAS number and various chemical identifiers.

| Identifier | Value | Source |

| CAS Number | 42731-39-5 | [1][2] |

| Molecular Formula | C₉H₇NaO₂ | [1][3] |

| Molecular Weight | 170.14 g/mol | [1][3] |

| IUPAC Name | sodium (E)-3-oxo-3-phenylprop-1-en-1-olate | N/A |

| InChI Key | PEVYPQDPWKPGJN-UHDJGPCESA-M | [2][3] |

| Canonical SMILES | O=C(C1=CC=CC=C1)/C=C/O[Na] | [3] |

Common Synonyms:

-

Sodium 3-oxo-3-phenylprop-1-en-1-olate[1]

-

Sodium (1E)-3-oxo-3-phenyl-1-propen-1-olate[2]

-

Sodium salt of benzoylacetone[4]

-

Sodium benzoylacetonate

Synthesis via Claisen Condensation: A Validated Protocol

The most reliable and scalable method for synthesizing this compound is the Claisen condensation. This reaction involves the base-mediated condensation of an ester (ethyl acetate) with a ketone (acetophenone). The choice of a strong base, such as sodium ethoxide, is critical for deprotonating the α-carbon of the ketone, initiating the condensation cascade.

The following protocol is grounded in established chemical principles and is designed for high yield and purity.

Experimental Protocol: Synthesis

Materials:

-

Absolute Ethanol (Anhydrous)

-

Ethyl Acetate (Anhydrous)

-

Acetophenone

-

Anhydrous Diethyl Ether

Step-by-Step Methodology:

-

Preparation of Sodium Ethoxide (Base Catalyst):

-

In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place 200 mL of absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

Expert Insight: An inert atmosphere and anhydrous conditions are paramount. Sodium is highly reactive with water and atmospheric moisture, which would consume the reagent and reduce yield[6][7].

-

Carefully add clean, freshly cut sodium metal (1 equivalent) in small portions to the ethanol. The reaction is highly exothermic and will generate hydrogen gas; it must be cooled in an ice bath and properly vented.

-

-

Formation of the Reaction Mixture:

-

Once all the sodium has dissolved and the exotherm has subsided, add ethyl acetate (1.1 equivalents) to the freshly prepared sodium ethoxide solution.

-

-

Claisen Condensation:

-

Slowly add acetophenone (1 equivalent) dropwise to the reaction mixture with vigorous stirring.

-

Expert Insight: A slow addition rate is crucial for managing the reaction's exothermicity. Uncontrolled temperature spikes can promote undesirable side reactions, leading to impurity formation and a lower yield[4].

-

Upon addition of acetophenone, the target compound, sodium (E)-3-oxo-3-phenylprop-1-en-1-olate, will begin to precipitate as a solid.

-

-

Reaction Completion and Isolation:

-

Allow the mixture to stir at room temperature for a minimum of 12 hours (or overnight) to ensure the reaction proceeds to completion.

-

Isolate the precipitated sodium salt by vacuum filtration using a Buchner funnel.

-

Wash the filtered solid thoroughly with two portions of anhydrous diethyl ether to remove any unreacted starting materials and soluble byproducts.[4]

-

Air-dry the final product. For long-term storage, dry under a vacuum.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate.

Analytical Characterization

Confirmation of the product's identity and purity is essential. While commercial suppliers may not always provide detailed analytical data, the structure can be unequivocally confirmed using standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, and a characteristic signal for the vinyl proton. The integration should match the C₉H₇- structure. |

| ¹³C NMR | Resonances for the carbonyl carbon, vinyl carbons, and the carbons of the phenyl ring. |

| FT-IR | Strong absorption bands for the C=O (ketone) and C=C (enolate) stretching vibrations. |

| Mass Spectrometry | The molecular ion peak for the neutral enol form (C₉H₈O₂) would be observed at m/z 148.05.[8] |

| X-Ray Diffraction | Powder X-ray diffraction can be used to study the crystalline structure of the sodium salt. |

Applications in Synthetic Chemistry and Drug Development

Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial pharmaceutical intermediate .[] Its value lies in its nature as a stabilized enolate, a potent carbon nucleophile, making it a versatile building block for constructing more complex molecular scaffolds.

Key Synthetic Utility:

The primary application is in the synthesis of heterocyclic compounds, which form the core of many modern drugs. For example, the 1,3-dicarbonyl moiety is a classic precursor for forming five- and six-membered rings.

Example Pathway: Pyrazole Synthesis

A common application is the reaction with hydrazine derivatives to form pyrazoles, a privileged scaffold in medicinal chemistry found in drugs such as celecoxib.

Caption: Reaction pathway for synthesizing a pyrazole scaffold.

This reactivity makes the title compound a valuable starting material for generating libraries of diverse molecules for high-throughput screening in drug discovery programs. Its use can significantly shorten synthetic routes to complex targets, impacting the speed and cost-effectiveness of drug development.[]

Safety, Handling, and Storage

Safety and Handling:

-

Signal Word: Warning

-

Hazard Statement: H302 (Harmful if swallowed)

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Storage:

-

The compound is classified as a combustible solid (Storage Class 11).

-

It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from water and oxidizing agents.

References

- CAS 42731-39-5 | sodium 3-oxo-3-phenylprop-1-en-1-olate - Synblock. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcNn2GNJOdkJ3ZuSpFhdQynh0BAE8RT9ONFmwrpYescl0zVsky220Z0QQ4zfrv-Kzr0TUiqsWjlBWHNt9a0qx6kciS5o7z1pmKh_b7dURqtTQrBibEifRkEgx6SqorqXMpOXcZxgDAZjtA]

- Sodium 3-oxo-3-phenylprop-1-en-1-olate - PubChemLite. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzFj6LueUId7aQ9zi3U8-WUbP52kkPAiqIG2IYD9ljhNMPM_F64yRZtouHL8ui-t6skqXmPYGKmgohDLG7NunDOOmbVTi-bOKQLmBhyAp60O73UPP23bPxyUH1BozTiDUY3EHuMExcTb8Kb-8=]

- Technical Support Center: Scaling Up Benzoylacetone Synthesis - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWFfCT8hLehX0S2Ehgbm1PWVIuqLpCSH5BKGWhBLJCPpjDSmVqf0KukWE05k_VKwe_jr0hK_yaz1nBK8RD1oTFvh5E_2IDtgH_5OHQV99thgmHoEVF4Q2iduc1HAxWuLOKZNdfCo3es2wfFMVvbDBmNCBRNrF4Zj5SHnPUvmaqaWLcJtLvwiFtroWzyYHxWUdSpOx2SLBmww==]

- Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate | Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtutyWP6iPmkU5NfR6bSCGMezW4zzaW4vWTwdaZIlt6mfYednkhcWjEgawuJR5JuAT7oItN1zOiF4WM2K1ZK7I3j5Tux9U_j2XRSGMJJAvwPYM6HwUJu5XRUulFZsIOXifRqM5wGJ0iOz2jVPIRwl-JffZmFg=]

- Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate | Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3_h1oVH1qOFJDMD2DhiEmgCJItbr29dFfRUmYkqU7ryXKE-kVeH_sah7EWNnw9gQqG5Yg707B0dkaweN7AokQmdZroklylAbTWs3tRm_fi5pgZeBAUQVdAoCLaKtQc7L0hAdFJSeowa9KggcTc1FW9yzMtB8=]

- SODIUM 3-OXO-3-PHENYLPROPANOATE | 7063-21-0 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELGIDvMSILiO92_EjbkQn4Hkmi7_7FPyJpYuQ15K-i-koIpeCbbtv3iFv3kHj-oZolZSreWn98ITXmzXiJchn1mfHiELuH_W5Z91rEGiThIzR9QJl_QtdzVU5Vd3LPmswq5Mu-tZOE6JRotAZa8Dd1AzNbyI3nVpwNrg3YrEBBsZWVuyvKMp1tig==]

- sodium 3-oxo-3-phenylprop-1-en-1-olate | 42731-39-5 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEm_ByOkP_e5JjiS3DfzijyUZuCxnC0-ZKO3-ZuEa71EkUFM1gC0e8WMoGKVVS6f40NTcT6qTBp0g10N-0GG8KUS13Luy-B6CJ6i0iUhsvbcYdvP26Xy4eQlPWn4BqDnfgHu1IwrDcu0mRT7nfYD4NfEztq4tuRdlQW]

- X-ray determination of unit cell dimensions of sodium benzoylacetonate. | [Pakistan Journal of Scientific and Industrial Research • 1977] | PSA • ID 43229. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAWdTEIlRkTWNWH4n1tvstnqp364fr6MXUaxMwJ3bCNDHErRuhs6wLmwjwztQxP4ybveEZWS0n-ugCgRmtexdNyK9E48OQuOJ83c3YE_hWT7zUEhk8uVRvTXSDJJCVB2rTZ7n92jv0_nSiCG3q2O40DBZRBqw7aGusk1oh4FfqU1OBL_Fb1JOWb_BD]

- Intermediates in Drug Development: Lab to Industry - BOC Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBXK0Ot8SFnwfSXOYMzzftUo9RjicamUyfMUgzmb0Uqom8B-J5XaKmj6QMc0FcuyQeYHh54gV_xBV5PgDtvAkTMaQTL2CtmLgto_I-vXsVDJYggPxcyszvoyjVp3b2dSIXdosKsPkxp9lqpqy0gwtTiD59EQSqnBLlEZm3olyfoshpRSza4iLHe4oDYld-oaRGeMfwwMxUy8gHbxKWbI1xUKHJrk0i-7YpEIJNReoFV45JRFCT]

- Sodium | Na | CID 5360545 - PubChem - NIH. [URL: https://vertexaisearch.cloud.google.

- Sodium : Properties, Compounds and Uses - NEET coaching. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHJP6dIqfNAFHw-AMKsFH6HuoSYZrSG2W97fM6mAyH3T-FkAJjVBKz_ouPKYW2PvjHE60x30dsXLgYNDXZ3Rzw3KYNOqeNWSIUHNpUCe0cNzHLi7B0jasSt_4Vj-ExTw==]

- Characteristics and properties of sodium - MEL Science. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLyl74S9qbgUkV6u_SqdkfukkAy1CMepNDL8jLkjlE4o3C-_x2_LAp7n9wrD3dGCZCoWQ2wdwWaQ5wTxhtXRZ8rvkqdeWuOrCJaTW7NC3HL4w_3SmE8cUyGN33POsCn7Z_IqD4tvJNV5al1sQQivIenkpYoG5O6q2aqHH6BSsoYMpzxZHnBA==]

Sources

- 1. CAS 42731-39-5 | sodium 3-oxo-3-phenylprop-1-en-1-olate - Synblock [synblock.com]

- 2. sodium 3-oxo-3-phenylprop-1-en-1-olate | 42731-39-5 [sigmaaldrich.com]

- 3. Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate | Sigma-Aldrich [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. Sodium | Na | CID 5360545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sodium : Properties, Compounds and Uses [allen.in]

- 7. Characteristics and properties of sodium | MEL Chemistry [melscience.com]

- 8. PubChemLite - Sodium 3-oxo-3-phenylprop-1-en-1-olate (C9H8O2) [pubchemlite.lcsb.uni.lu]

Molecular Weight and Formula of Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate: A Technical Guide

Executive Summary

Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (CAS No. 42731-39-5) is a specialized organometallic enolate salt primarily utilized as a three-carbon (C3) nucleophilic building block in organic synthesis.[1] Commonly known as the sodium salt of benzoylacetaldehyde, this compound serves as a critical intermediate in the construction of biologically active heterocycles, including pyrazoles, isoxazoles, and pyrimidines.

This guide provides a rigorous analysis of its physicochemical properties, structural derivation, synthesis protocols, and applications in drug discovery.

Key Data Points:

-

Molecular Formula:

[1][2][3][4] -

Primary Application: Synthesis of 3-phenyl-substituted heterocycles via condensation reactions.[1][3]

Chemical Identity & Structural Analysis[3][7][8][9]

Nomenclature and Stereochemistry

The IUPAC name Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate describes a specific stereoisomer of the enolate anion derived from 3-phenyl-3-oxopropanal.[1]

-

3-oxo-3-phenyl: A ketone group and a phenyl ring are located at position 3.[1][3]

-

prop-1-en-1-olate: A three-carbon chain with a double bond at position 1 and an anionic oxygen (olate) attached to position 1.[1]

-

(E)-Configuration: The Entgegen (opposite) designation indicates that the highest priority groups on the carbon-carbon double bond—the enolate oxygen at C1 and the benzoyl group at C2—are positioned on opposite sides (trans-like geometry).[1] This configuration is often favored in polar solvents where chelation is minimized or in specific crystal lattice packings.[1][3]

Molecular Weight Calculation

The precise molecular weight is derived from the standard atomic weights of the constituent elements.[1][3]

| Element | Symbol | Qty | Atomic Weight ( g/mol ) | Subtotal ( g/mol ) |

| Carbon | C | 9 | 12.011 | 108.099 |

| Hydrogen | H | 7 | 1.008 | 7.056 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Sodium | Na | 1 | 22.990 | 22.990 |

| Total | 170.14 |

Structural Resonance & Tautomerism

The stability of this compound arises from the delocalization of the negative charge across the conjugated system, spanning from the enolate oxygen through the alkene to the carbonyl oxygen.

Figure 1: Resonance contributors stabilizing the (E)-3-oxo-3-phenylprop-1-en-1-olate anion.[1]

Synthesis & Preparation

Mechanistic Pathway

The synthesis typically involves a Claisen-Schmidt condensation between acetophenone and an ester of formic acid (e.g., ethyl formate) in the presence of a strong base like sodium ethoxide or sodium methoxide.

Reaction Stoichiometry:

Experimental Protocol

Objective: Isolation of Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate.

-

Reagent Preparation:

-

Condensation:

-

Isolation:

Critical Note: The resulting solid is hygroscopic.[1][3] Store under inert gas.

Figure 2: Claisen condensation pathway for the synthesis of the target sodium enolate.[1]

Characterization Techniques

To validate the identity of the synthesized salt, the following spectroscopic signatures are diagnostic.

Proton NMR ( H NMR)

In a deuterated solvent like DMSO-

-

Vinylic Protons: The two protons on the enol chain (H-1 and H-2) appear as doublets.[1][3]

-

Aromatic Protons: Multiplets in the 7.4–8.0 ppm range corresponding to the phenyl ring.[1][3]

Infrared Spectroscopy (IR)

-

Carbonyl (

): The carbonyl stretch is shifted to a lower frequency (~1600–1630 -

Alkene (

): Strong absorption around 1550–1580

Applications in Drug Development[11][12][13]

Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate acts as a versatile 1,3-electrophile/nucleophile equivalent (depending on conditions), primarily used to synthesize heterocycles found in pharmaceutical scaffolds.[1]

Synthesis of Pyrazoles

Reaction with hydrazine derivatives yields 3-phenylpyrazoles, a scaffold common in COX-2 inhibitors (e.g., Celecoxib analogues).[1]

[1]Synthesis of Isoxazoles

Reaction with hydroxylamine hydrochloride yields 3-phenylisoxazoles or 5-phenylisoxazoles, depending on pH control.[1] These cores are found in antibiotics and antirheumatic drugs.[1][3]

Pharmaceutical Relevance[1][13]

-

Antioxidant Agents: Derivatives synthesized from this precursor (e.g., 3-phenyl-1H-isochromen-1-ones) have shown potent antioxidant and antiplatelet activity [1].[1][9]

-

Kinase Inhibitors: The phenyl-enone motif is a precursor for flavonoid-like kinase inhibitors used in oncology research.[1][3]

References

-

Sigma-Aldrich. Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate Product Page. Retrieved from [1]

-

PubChem. Sodium 3-oxo-3-phenylprop-1-en-1-olate (CID 329826970).[1][2][6] National Library of Medicine.[3] Retrieved from [1]

-

Synblock. CAS 42731-39-5 Data Sheet. Retrieved from [1]

-

Malaviya National Institute of Technology. Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones. PubMed.[3][8] Retrieved from

Sources

- 1. Sodium 3-oxobut-1-en-1-olate | C4H5NaO2 | CID 23676085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate | Sigma-Aldrich [sigmaaldrich.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS 42731-39-5 | sodium 3-oxo-3-phenylprop-1-en-1-olate - Synblock [synblock.com]

- 6. Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate | Sigma-Aldrich [sigmaaldrich.com]

- 7. sodium 3-oxo-3-phenylprop-1-en-1-olate | 42731-39-5 [sigmaaldrich.com]

- 8. US2012372A - Sodium phenyl and its derivatives and process of preparing them - Google Patents [patents.google.com]

- 9. Discovery of Natural Product Inspired 3-Phenyl-1H-isochromen-1-ones as Highly Potent Antioxidant and Antiplatelet Agents: Design, Synthesis, Biological Evaluation, SAR and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Facile Synthesis of 3-Phenyl-1H-pyrazole via Knorr Condensation Utilizing Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate

Abstract

This technical guide provides a comprehensive protocol for the synthesis of 3-phenyl-1H-pyrazole, a valuable scaffold in medicinal chemistry and materials science. The described method employs the Knorr pyrazole synthesis, a robust and widely utilized transformation. A key feature of this protocol is the use of sodium (E)-3-oxo-3-phenylprop-1-en-1-olate, a stable and readily handled enolate of benzoylacetaldehyde, which serves as a 1,3-dicarbonyl surrogate. The utilization of this pre-formed enolate offers potential advantages in terms of reaction control and regioselectivity. This document outlines the reaction mechanism, provides a detailed step-by-step experimental procedure, and includes comprehensive characterization data for the final product. Furthermore, critical safety and handling precautions for all reagents are discussed to ensure safe and reproducible execution of the synthesis.

Introduction: The Significance of the Pyrazole Moiety

Pyrazoles, five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms, are of paramount importance in the fields of drug discovery and agrochemicals.[1] Their unique structural features allow them to act as versatile pharmacophores, engaging in a variety of biological interactions. Notable examples of pyrazole-containing drugs include the anti-inflammatory agent celecoxib, the antidepressant fezolamine, and the insecticide fipronil.[2]

The Knorr pyrazole synthesis, first reported in 1883, remains a cornerstone of heterocyclic chemistry, providing a straightforward and efficient route to a wide array of substituted pyrazoles.[3][4] The classical approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5] This application note details a refined Knorr synthesis of 3-phenyl-1H-pyrazole, a key intermediate for more complex derivatives.

Our methodology leverages sodium (E)-3-oxo-3-phenylprop-1-en-1-olate as the 1,3-dicarbonyl component. The use of a pre-formed, stable sodium enolate can offer several advantages over the direct use of the corresponding β-diketone, which may exist in tautomeric mixtures. These benefits can include enhanced reaction rates, milder reaction conditions, and potentially improved regioselectivity in cases of unsymmetrical 1,3-dicarbonyls.[6]

Reaction Mechanism: The Knorr Pyrazole Synthesis

The reaction proceeds through a well-established mechanism involving the condensation of the 1,3-dicarbonyl surrogate with hydrazine, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

The key steps are as follows:

-

Nucleophilic Attack: The more nucleophilic nitrogen atom of hydrazine hydrate attacks one of the carbonyl-equivalent carbons of the enolate.

-

Intermediate Formation: This initial attack forms a hemiaminal-like intermediate which rapidly dehydrates to form a hydrazone.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then undergoes an intramolecular nucleophilic attack on the remaining carbonyl-equivalent carbon.

-

Dehydration and Aromatization: The resulting cyclic intermediate readily eliminates a molecule of water to form the stable, aromatic pyrazole ring.

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocol: Synthesis of 3-Phenyl-1H-pyrazole

This protocol details the synthesis of 3-phenyl-1H-pyrazole on a 10 mmol scale.

Materials and Equipment

| Reagent/Material | Grade | Supplier | CAS Number |

| Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate | ≥95% | Sigma-Aldrich | Not available |

| Hydrazine hydrate (55%) | Reagent grade | Fisher Scientific | 7803-57-8 |

| Glacial Acetic Acid | ACS Reagent | VWR | 64-19-7 |

| Diethyl ether | Anhydrous | EMD Millipore | 60-29-7 |

| Saturated Sodium Bicarbonate Solution | Laboratory prepared | - | - |

| Brine (Saturated Sodium Chloride Solution) | Laboratory prepared | - | - |

| Anhydrous Magnesium Sulfate | Anhydrous | Alfa Aesar | 7487-88-9 |

| 100 mL Round-bottom flask | - | - | - |

| Magnetic stir bar | - | - | - |

| Reflux condenser | - | - | - |

| Heating mantle with stirrer | - | - | - |

| Separatory funnel (250 mL) | - | - | - |

| Rotary evaporator | - | - | - |

| Thin Layer Chromatography (TLC) plates (silica) | - | - | - |

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of 3-phenyl-1H-pyrazole.

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (1.70 g, 10.0 mmol) in glacial acetic acid (20 mL).

-

Addition of Hydrazine: To the stirred suspension, add hydrazine hydrate (55%, ~1.0 mL, ~11.0 mmol, 1.1 eq) dropwise at room temperature. The addition may be slightly exothermic.

-

Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle. Maintain reflux with vigorous stirring for 2 hours. Monitor the progress of the reaction by TLC (eluent: 30% ethyl acetate in hexanes).

-

Work-up - Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 100 mL of cold water.

-

Neutralization: Slowly neutralize the aqueous mixture by adding saturated sodium bicarbonate solution until the effervescence ceases (pH ~7-8).

-

Extraction: Transfer the mixture to a 250 mL separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene/hexanes, to yield 3-phenyl-1H-pyrazole as a white to off-white solid.

Expected Yield and Properties

| Parameter | Value |

| Theoretical Yield | 1.44 g |

| Expected Yield | 75-85% |

| Appearance | White to off-white crystalline solid |

| Melting Point | 77-80 °C |

Characterization of 3-Phenyl-1H-pyrazole

The structure and purity of the synthesized 3-phenyl-1H-pyrazole can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃, δ): 10.1 (br s, 1H, NH), 7.80 (d, J = 7.6 Hz, 2H, Ar-H), 7.65 (d, J = 2.4 Hz, 1H, pyrazole-H), 7.42 (t, J = 7.6 Hz, 2H, Ar-H), 7.33 (t, J = 7.4 Hz, 1H, Ar-H), 6.70 (d, J = 2.4 Hz, 1H, pyrazole-H).

-

¹³C NMR (100 MHz, CDCl₃, δ): 149.0, 133.2, 131.0, 128.8, 127.9, 125.7, 102.5.

Infrared (IR) Spectroscopy

The IR spectrum of 3-phenyl-1H-pyrazole will exhibit characteristic absorption bands.[7][8]

| Wavenumber (cm⁻¹) | Assignment |

| 3150-3000 | N-H stretching |

| 3100-3000 | Aromatic C-H stretching |

| 1600, 1490, 1450 | Aromatic C=C stretching |

| 1540 | C=N stretching (pyrazole ring) |

| 760, 690 | C-H out-of-plane bending |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 3-phenyl-1H-pyrazole.[9]

-

EI-MS (m/z): 144 (M⁺), 117, 90, 77.

Safety and Handling Precautions

It is imperative to adhere to strict safety protocols when handling the reagents used in this synthesis.

-

Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate: This is an organosodium compound and should be handled with care.[10] It is moisture-sensitive and should be stored under an inert atmosphere. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hydrazine Hydrate: Hydrazine hydrate is a corrosive, toxic, and suspected carcinogen.[11][12] It should be handled only in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water immediately.[13]

-

Glacial Acetic Acid: This is a corrosive liquid. Handle with care, avoiding skin and eye contact.

-

Waste Disposal: All chemical waste, including residual reaction mixtures and solvents, should be disposed of in accordance with local, state, and federal regulations.[14][15] Pyrazole-containing waste should be collected in a designated hazardous waste container.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of 3-phenyl-1H-pyrazole using sodium (E)-3-oxo-3-phenylprop-1-en-1-olate as a convenient 1,3-dicarbonyl surrogate. The use of this pre-formed enolate offers potential advantages for reaction control. The detailed experimental procedure, along with comprehensive characterization data and safety guidelines, should enable researchers to successfully and safely perform this important transformation in a laboratory setting.

References

-

Common Applications and Maintenance of Hydrazine Hydrate. (2025, August 25). Eastchem. Retrieved from [Link]

-

Knorr Pyrazole Synthesis. (2025, February 23). J&K Scientific LLC. Retrieved from [Link]

-

Knorr pyrazole synthesis. Name-Reaction.com. Retrieved from [Link]

-

Knorr Pyrazole Synthesis (M. Pharm). (2022, November 28). Slideshare. Retrieved from [Link]

-

Safety precautions for hydrazine hydrate. (2025, January 18). Sciencemadness.org. Retrieved from [Link]

-

3-phenyl-1H-pyrazole. PubChem. National Institutes of Health. Retrieved from [Link]

-

FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate. Retrieved from [Link]

-

Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. (2025, October 29). The Journal of Physical Chemistry A. ACS Publications. Retrieved from [Link]

-

Knorr Pyrazole Synthesis of Edaravone. Royal Society of Chemistry. Retrieved from [Link]

-

Knorr Pyrazole Synthesis. Chem Help Asap. Retrieved from [Link]

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Retrieved from [Link]

-

1H-Pyrazole, 3-methyl-5-phenyl-. NIST WebBook. Retrieved from [Link]

-

FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate. Retrieved from [Link]

-

Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. (2024, June 13). ACS Omega. Retrieved from [Link]

-

Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Retrieved from [Link]

-

Synthesis of 3-phenyl-1H-pyrazole Derivatives. (2017). Atlantis Press. Retrieved from [Link]

-

Pyrazole Wastewater Treatment | Pyrazole Removal From Water. Arvia Technology. Retrieved from [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules, 22(1), 106. Retrieved from [Link]

-

Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. (2011, September 19). Taylor & Francis Online. Retrieved from [Link]

-

1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Retrieved from [Link]

-

3-Methyl-1-phenyl-4-thioacetylpyrazol-5-one. (2023, February 15). MDPI. Retrieved from [Link]

-

Synthesis of Some New Pyrazoles. (2017). DergiPark. Retrieved from [Link]

-

Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Retrieved from [Link]

-

Sustainability & Circularity NOW. (2025, August 11). Retrieved from [Link]

-

Synthesis of Tricyclic Condensed Rings Incorporating the Pyrazole or Isoxazole Moieties Bonded to a 4-Piperidinyl Substituent. (2016). Molecules, 21(11), 1485. Retrieved from [Link]

-

Formation and Reactivity of Enolates. OrgoSolver. Retrieved from [Link]

-

Safety Data Sheet: Sodium. Carl ROTH. Retrieved from [Link]

-

New Developments of the Principle of Vinylogy as Applied to π-Extended Enolate-Type Donor Systems. (2020, February 10). Chemical Reviews. ACS Publications. Retrieved from [Link]

-

METAL ENOLATES IN ORGANIC SYNTHESIS. IUPAC. Retrieved from [Link]

-

An Increased Understanding of Enolate Additions under Mechanochemical Conditions. (2020). Molecules, 25(18), 4235. Retrieved from [Link]

-

Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers. RSC Publishing. Retrieved from [Link]

-

Enolates - Formation, Stability, and Simple Reactions. (2022, August 16). Master Organic Chemistry. Retrieved from [Link]

-

Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. (2018). Molecules, 23(11), 2911. Retrieved from [Link]

-

Solid Phase Synthesis of Novel Pyrazole Derivatives from Diaryl 1,3-Diketones under Microwave Irradiation. ResearchGate. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. jk-sci.com [jk-sci.com]

- 4. name-reaction.com [name-reaction.com]

- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 3-phenyl-1H-pyrazole | C9H8N2 | CID 17155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. semspub.epa.gov [semspub.epa.gov]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. files.dep.state.pa.us [files.dep.state.pa.us]

- 13. sciencemadness.org [sciencemadness.org]

- 14. benchchem.com [benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Step-by-Step Preparation of Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Application Focus: Mixed Claisen Condensations, Heterocyclic Precursors, and Ligand Synthesis

Introduction and Chemical Rationale

Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (often referred to as the sodium salt of benzoylacetaldehyde) is a highly versatile bis-electrophilic building block. It is extensively utilized in the pharmaceutical industry to synthesize pyrimidines, pyrazoles, and functionalized enaminoketones .

The synthesis relies on a crossed (mixed) Claisen condensation between acetophenone and ethyl formate. As a Senior Application Scientist, it is critical to understand the causality behind the experimental design:

-

Electrophile Selection: Ethyl formate acts as a highly electrophilic, non-enolizable acceptor. Lacking

-protons, it cannot form an enolate itself, which prevents competitive self-condensation and directs the reaction exclusively toward the desired crossed product . -

Thermodynamic Driving Force: The intermediate product, benzoylacetaldehyde, possesses a highly acidic

-proton ( -

Solvent Causality: Conducting the reaction in anhydrous diethyl ether ensures that the resulting sodium enolate—which is highly polar and salt-like—precipitates out of solution. This phase separation protects the product from further side reactions and simplifies isolation.

Mechanistic Pathway and Workflow

The logical progression of the reaction is dictated by the relative

Mechanistic pathway illustrating the thermodynamic driving force of the reaction.

Workflow for the crossed Claisen condensation yielding the sodium enolate.

Reagent Specifications and Stoichiometry

Table 1: Quantitative Reagent Formulation

| Reagent | MW ( g/mol ) | Equivalents | Amount | Experimental Role |

| Acetophenone | 120.15 | 1.0 | 12.0 g (100 mmol) | Nucleophile Precursor |

| Ethyl Formate | 74.08 | 1.5 | 11.1 g (150 mmol) | Electrophile (Excess prevents ketone self-condensation) |

| Sodium Ethoxide | 68.05 | 1.2 | 8.16 g (120 mmol) | Base (Drives enolization and final deprotonation) |

| Diethyl Ether | 74.12 | N/A | 150 mL | Solvent (Promotes product precipitation) |

Note: All reagents must be strictly anhydrous. Moisture will rapidly hydrolyze the ethyl formate and quench the sodium ethoxide base.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Visual cues at each stage confirm the integrity of the reaction pathway.

Step 1: Preparation of the Base Suspension

-

Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, a nitrogen inlet, and a thermometer.

-

Flush the system with dry nitrogen for 10 minutes.

-

Add 8.16 g (120 mmol) of dry sodium ethoxide powder to the flask.

-

Suspend the base in 100 mL of anhydrous diethyl ether. Cool the suspension to 0 °C using an ice-water bath.

Step 2: Reagent Addition

-

In a separate dry Erlenmeyer flask, prepare a homogenous mixture of 12.0 g (100 mmol) acetophenone and 11.1 g (150 mmol) ethyl formate.

-

Transfer this mixture to the addition funnel.

-

Add the acetophenone/ethyl formate mixture dropwise to the stirring sodium ethoxide suspension over 45–60 minutes.

-

Self-Validation Check: The internal temperature should rise slightly but must be maintained below 5 °C to prevent the self-condensation of acetophenone (which forms dypnone). The mixture will transition from a white suspension to a dense, yellowish slurry.

-

Step 3: Reaction Maturation

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (approx. 20–25 °C).

-

Stir vigorously for an additional 12–16 hours under a nitrogen atmosphere.

-

Self-Validation Check: A heavy, pale-yellow to off-white precipitate of sodium (E)-3-oxo-3-phenylprop-1-en-1-olate will form, often making stirring difficult.

-

Step 4: Isolation and Purification

-

Filter the thick suspension rapidly through a sintered glass Buchner funnel under a blanket of nitrogen (the enolate is hygroscopic).

-

Wash the filter cake with three 30 mL portions of cold, anhydrous diethyl ether. This removes unreacted acetophenone, excess ethyl formate, and any neutral organic byproducts.

-

Dry the solid in a vacuum desiccator over

or under high vacuum for 4 hours to yield the product as a free-flowing, pale-yellow powder.

In-Process Validation and Troubleshooting

Table 2: Diagnostic Matrix for Protocol Validation

| Observation / Issue | Causality / Diagnosis | Corrective Action |

| No precipitate forms after 4 hours | Inactive base or wet solvent causing ester hydrolysis instead of condensation. | Ensure strictly anhydrous conditions; use freshly titrated or newly opened NaOEt. |

| Deep red/orange oil forms | Self-condensation of acetophenone (forming dypnone). | Lower the reaction temperature strictly to 0 °C during addition; ensure ethyl formate is in excess. |

| Precipitate is insoluble in water | Contamination with neutral organic byproducts (the sodium salt is highly water-soluble). | Wash the filtered precipitate thoroughly with cold, anhydrous diethyl ether before vacuum drying. |

References

-

Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers ACS Omega, 2020, 5, 38, 24848–24853. URL:[Link]

-

Organic Syntheses: Mixed Claisen Condensations Organic Syntheses, General Methodologies. URL:[Link]

-

Phosphoryl- and thiophosphoryl-functionalized enamino ketones. Polarity and conformational analysis Russian Journal of Organic Chemistry, 2015, 51(9), 1264-1267. URL:[Link]

Technical Application Note: Heterocycle Synthesis via Sodium (E)-3-Oxo-3-phenylprop-1-en-1-olate

The following Technical Application Note is designed for researchers and process chemists in drug discovery. It provides a comprehensive guide to utilizing Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate as a versatile C3-synthon for constructing pharmacologically active heterocycles.

Executive Summary

Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate is the stable enolate salt of 3-phenyl-3-oxopropanal (benzoylacetaldehyde). Unlike its free aldehyde precursor, which is prone to polymerization and oxidative degradation, this sodium salt offers a bench-stable, stoichiometric equivalent of a 1,3-bis-electrophile .

This reagent is a critical scaffold in the synthesis of pyrazoles, pyrimidines, and isoxazoles —core motifs in kinase inhibitors (e.g., p38 MAP kinase inhibitors) and non-steroidal anti-inflammatory drugs (NSAIDs). This guide details the mechanistic underpinnings of its reactivity, specifically addressing regioselectivity challenges, and provides validated protocols for high-yield heterocyclization.

Reagent Profile & Mechanistic Insight

Chemical Identity[1]

-

IUPAC Name: Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate

-

Structure:

-

Functional Role: 1,3-Dielectrophile (Masked

-keto aldehyde).

Reactivity & Regioselectivity

The utility of this salt stems from the electronic differentiation between its two electrophilic centers:

-

C1 (Enolate/Aldehyde Equivalent): Highly reactive, "hard" electrophile. Sterically accessible.

-

C3 (Ketone Equivalent): Less reactive, "soft" electrophile. Sterically hindered by the phenyl ring.

The Regioselectivity Rule: In condensation reactions with unsymmetrical binucleophiles (e.g., methylhydrazine), the most nucleophilic atom of the reagent typically attacks the most electrophilic carbon (C1) of the substrate.

-

Example: With Methylhydrazine (

), the primary amine (

Application 1: Regioselective Synthesis of Pyrazoles

This protocol describes the synthesis of 1-methyl-5-phenyl-1H-pyrazole. This scaffold is structurally distinct from the 1-methyl-3-phenyl isomer often obtained from different precursors (e.g., alkynes), allowing for precise probing of active site pockets.

Mechanistic Pathway[2]

Figure 1: Mechanistic pathway for the regioselective formation of 1-methyl-5-phenylpyrazole. The primary amino group of the hydrazine targets the formyl-equivalent carbon.

Validated Protocol

Materials:

-

Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (1.0 equiv)

-

Methylhydrazine sulfate (1.1 equiv)

-

Ethanol (Absolute)

-

Acetic Acid (Glacial)

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate in 30 mL of ethanol. The solution may appear slightly turbid.

-

Acidification (In-situ): Add 2 mL of glacial acetic acid. This protonates the enolate, generating the reactive 3-phenyl-3-oxopropanal species in situ. Note: Do not isolate the free aldehyde.

-

Addition: Cool the solution to 0°C. Dropwise add a solution of methylhydrazine sulfate (11 mmol) in 10 mL of water/ethanol (1:1).

-

Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. Then, heat to reflux (78°C) for 2 hours to ensure complete cyclization and dehydration.

-

Work-up: Evaporate the solvent under reduced pressure. Resuspend the residue in ethyl acetate (50 mL) and wash with saturated

(2 x 20 mL) to neutralize residual acid. -

Purification: Dry the organic layer over

, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc) if necessary.

Expected Yield: 75-85%

Validation:

Application 2: Synthesis of Pyrimidines

The reaction with amidines yields 4-phenylpyrimidines. This reaction requires basic conditions to liberate the free amidine from its hydrochloride salt.

Workflow Diagram

Figure 2: Operational workflow for the synthesis of 2-substituted-4-phenylpyrimidines.

Validated Protocol

Materials:

-

Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (1.0 equiv)

-

Benzamidine Hydrochloride (1.1 equiv)

-

Sodium Ethoxide (NaOEt) (1.1 equiv)

-

Ethanol (Anhydrous)

Step-by-Step Procedure:

-

Base Activation: In a dry flask, dissolve Benzamidine HCl (11 mmol) in 40 mL anhydrous ethanol. Add NaOEt (11 mmol) and stir at room temperature for 20 minutes to generate the free amidine and precipitate NaCl.

-

Coupling: Add Sodium (E)-3-oxo-3-phenylprop-1-en-1-olate (10 mmol) directly to the suspension.

-

Cyclization: Heat the mixture to reflux for 6 hours. The reaction color typically deepens.

-

Quench: Cool to room temperature. Pour the mixture into 100 mL of ice water.

-

Isolation: The product, 2,4-diphenylpyrimidine , often precipitates as a solid. Collect by filtration. If no precipitate forms, extract with Dichloromethane (DCM).

-

Recrystallization: Recrystallize from Ethanol/Water.

Critical Process Parameters (CPPs) & Troubleshooting

| Parameter | Recommended Range | Impact on Result |

| pH (Pyrazole) | 4.0 - 5.0 | High pH favors side reactions; too low pH protonates hydrazine, reducing nucleophilicity. |

| Temperature | Reflux (78-80°C) | Essential for the dehydration step (aromatization). Room temp yields intermediate hydrazones. |

| Solvent Water Content | < 2% (for Pyrimidines) | Water competes with the amidine nucleophile, leading to hydrolysis of the enolate. |

| Stoichiometry | 1.0 : 1.1 (Salt : Nucleophile) | Slight excess of nucleophile ensures complete consumption of the enolate. |

Troubleshooting Table:

-

Issue: Low yield in Pyrimidine synthesis.

-